2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Catalog No.
S2820079
CAS No.
303057-02-5
M.F
C14H16O5
M. Wt
264.277
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-c...

CAS Number

303057-02-5

Product Name

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

IUPAC Name

2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Molecular Formula

C14H16O5

Molecular Weight

264.277

InChI

InChI=1S/C14H16O5/c1-9-13(14(15)18-7-6-16-2)11-8-10(17-3)4-5-12(11)19-9/h4-5,8H,6-7H2,1-3H3

InChI Key

KIJXWSZGDYXQHD-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCCOC

solubility

not available

2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the class of benzofurancarboxylates. Its structure features a benzofuran core, which consists of a fused benzene and furan ring, along with two methoxy groups and an ethoxy chain attached to the carboxylate moiety. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.

The chemical reactivity of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is influenced by its functional groups:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to diverse substituted benzofuran derivatives.

Major Products Formed

  • Oxidation: Formation of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid.
  • Reduction: Formation of 2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-methanol.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

The synthesis of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. This reaction is usually conducted in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automation and precise control over reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

The compound is utilized in various applications:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biology: Investigated for its potential therapeutic effects against various diseases.
  • Medicine: Explored for applications in drug discovery programs.
  • Industry: Used in the production of specialty chemicals and materials.

Understanding the interaction profile of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is essential for elucidating its pharmacodynamics and pharmacokinetics. Studies may focus on its binding affinity to specific receptors or enzymes, which could provide insights into its therapeutic potential.

Several compounds share structural similarities with 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-2-methylbenzofuranBenzofuran core, lacks carboxylateSimpler structure
Methyl 5-(benzoyloxy)-2-methylbenzofuranContains benzoyloxy groupDifferent substituent pattern
6-Bromo-5-(methoxycarbonyl)-2-methylfuranContains furan instead of benzofuranDifferent heterocyclic structure
2-Methoxyethyl 5-(4-bromophenyl)-2-methylbenzofuranBromophenyl group, lacks methoxy groupsDifferent functional group composition

The uniqueness of 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate lies in its specific combination of functional groups and structural complexity, which may confer distinct properties and applications in research and industry.

XLogP3

2.4

Dates

Last modified: 08-17-2023

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